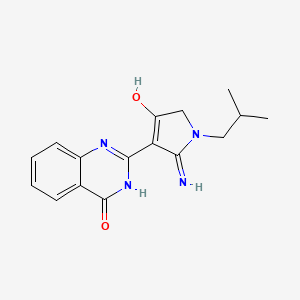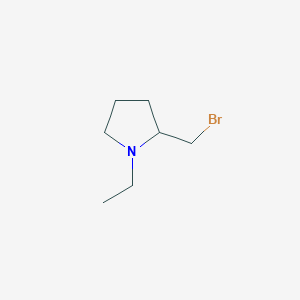
2-(2-Amino-1-isobutyl-4-oxo-4,5-dihydro-1H-pyrrol-3-YL)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1-isobutyl-4-oxo-4,5-dihydro-1H-pyrrol-3-YL)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines a quinazolinone core with a pyrrole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-isobutyl-4-oxo-4,5-dihydro-1H-pyrrol-3-YL)-4(3H)-quinazolinone typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Quinazolinone Core Formation: The quinazolinone core can be constructed via a condensation reaction involving anthranilic acid derivatives.
Coupling of Pyrrole and Quinazolinone: The final step involves coupling the pyrrole ring with the quinazolinone core under specific reaction conditions, such as using a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-isobutyl-4-oxo-4,5-dihydro-1H-pyrrol-3-YL)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1-isobutyl-4-oxo-4,5-dihydro-1H-pyrrol-3-YL)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyrrole Derivatives: Compounds with pyrrole rings and varying functional groups.
Uniqueness
The uniqueness of 2-(2-Amino-1-isobutyl-4-oxo-4,5-dihydro-1H-pyrrol-3-YL)-4(3H)-quinazolinone lies in its combined structure of quinazolinone and pyrrole, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(2-methylpropyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)7-20-8-12(21)13(14(20)17)15-18-11-6-4-3-5-10(11)16(22)19-15/h3-6,9,17,21H,7-8H2,1-2H3,(H,18,19,22) |
InChI Key |
PRSCTUYZAVRYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=C(C1=N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10863011.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10863021.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10863024.png)
![2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863028.png)
![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10863042.png)
![N-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10863044.png)
![3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863053.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10863057.png)
![2-({[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10863064.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10863069.png)
![methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10863080.png)

![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10863099.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10863101.png)
